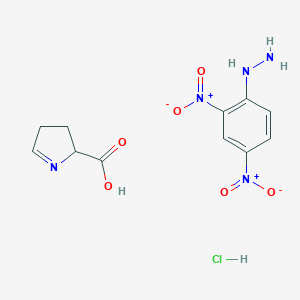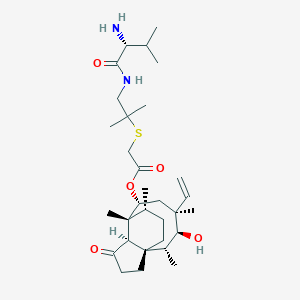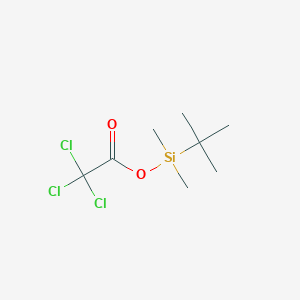
Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)- is not well understood. However, studies have suggested that the compound exerts its anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis.
Effets Biochimiques Et Physiologiques
Studies have shown that Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)- exhibits significant biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to have low toxicity and does not exhibit significant adverse effects on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)- in lab experiments is its low toxicity and high specificity for cancer cells. However, the compound is relatively expensive, and its synthesis requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the use of Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)-. One of the significant directions is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to identify potential drug targets. Furthermore, studies are needed to evaluate the efficacy of the compound in combination with other anti-cancer drugs. Finally, studies are needed to evaluate the potential of the compound in other fields, such as agriculture and material science.
Conclusion:
Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)- is a promising compound that exhibits significant anti-cancer activity. The compound has several advantages, including low toxicity and high specificity for cancer cells. However, its synthesis is relatively expensive, and further studies are needed to elucidate its mechanism of action and to identify potential drug targets. Overall, Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)- has significant potential for various applications and warrants further research.
Méthodes De Synthèse
Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)- can be synthesized using various methods. One of the commonly used methods involves the reaction of 1-phenyl-1,3,8-triazaspiro[4.5]decane-4,8-dione with cyclohexanecarbonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification.
Applications De Recherche Scientifique
Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)- has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits significant anti-cancer activity and could be used as a potential drug candidate for the treatment of cancer.
Propriétés
Numéro CAS |
101564-19-6 |
|---|---|
Nom du produit |
Cyclohexanecarbonitrile, 1-(4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)dec-8-yl)- |
Formule moléculaire |
C20H26N4O |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C20H26N4O/c21-15-19(9-5-2-6-10-19)23-13-11-20(12-14-23)18(25)22-16-24(20)17-7-3-1-4-8-17/h1,3-4,7-8H,2,5-6,9-14,16H2,(H,22,25) |
Clé InChI |
RVXMNAGHRRJARD-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C#N)N2CCC3(CC2)C(=O)NCN3C4=CC=CC=C4 |
SMILES canonique |
C1CCC(CC1)(C#N)N2CCC3(CC2)C(=O)NCN3C4=CC=CC=C4 |
Autres numéros CAS |
101564-19-6 |
Synonymes |
1-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)cyclohexanecarbonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















